molecular formula C6H8N2O3 B6617985 3-(methoxymethyl)-1,2-oxazole-5-carboxamide CAS No. 1803594-02-6

3-(methoxymethyl)-1,2-oxazole-5-carboxamide

Cat. No. B6617985
CAS RN: 1803594-02-6
M. Wt: 156.14 g/mol
InChI Key: HGCZYKRXZMYDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)-1,2-oxazole-5-carboxamide (MOCA) is a synthetic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol. MOCA is a member of the oxazole class, which is a heterocyclic organic compound that contains a five-membered ring with two nitrogen atoms and three carbon atoms. This compound has been studied extensively due to its unique properties and potential applications in the lab.

Scientific Research Applications

3-(methoxymethyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research. It has been used as a model compound for studies of the mechanism of action of various drugs, as well as for studies of the biochemical and physiological effects of drugs. It has also been used in the preparation of various polymers materials, as well as in the synthesis of other organic compounds. In addition, this compound has been used in the synthesis of a variety of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide is not yet fully understood. However, it is believed that the compound binds to specific receptors in the body and modulates the activity of certain enzymes, which in turn affects the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects, as well as to have the potential to reduce the risk of heart disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(methoxymethyl)-1,2-oxazole-5-carboxamide in laboratory experiments is its low toxicity. In addition, it is relatively easy to synthesize and can be stored for long periods of time without degrading. On the other hand, this compound has a relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Given the potential applications of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide, there are several potential future directions for research. These include further studies of the mechanism of action of this compound, as well as studies of its potential use in the treatment of various diseases. In addition, further research could be done on the potential of this compound to be used as a drug delivery system or to improve the solubility of other drugs. Finally, research could be done to explore the potential of this compound to be used in the synthesis of new pharmaceuticals and biotechnological products.

Synthesis Methods

3-(methoxymethyl)-1,2-oxazole-5-carboxamide can be synthesized in a variety of ways. The most common method is to react a methyl ester with an aqueous solution of sodium hydroxide and then to reflux the reaction mixture. This reaction yields an intermediate compound, which is then treated with methoxymethyl chloride to form this compound. Other methods of synthesis include the reaction of dimethylformamide with sodium hydroxide and the reaction of dimethylformamide with potassium hydroxide.

properties

IUPAC Name

3-(methoxymethyl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-3-4-2-5(6(7)9)11-8-4/h2H,3H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCZYKRXZMYDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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